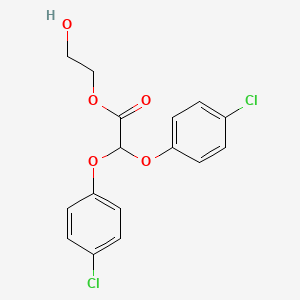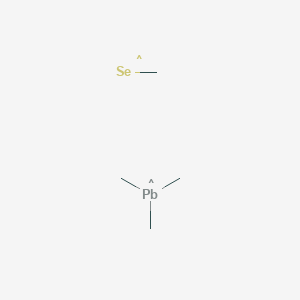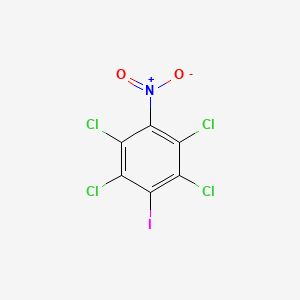
1,2,4,5-Tetrachloro-3-iodo-6-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrachloro-3-iodo-6-nitrobenzene is an organic compound with the molecular formula C6Cl4INO2 It is a derivative of benzene, characterized by the presence of four chlorine atoms, one iodine atom, and one nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrachloro-3-iodo-6-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1,2,4,5-tetrachlorobenzene followed by iodination. The nitration is typically carried out using concentrated sulfuric acid and nitric acid at elevated temperatures. The iodination step can be achieved using iodine and a suitable oxidizing agent such as sodium metaperiodate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrachloro-3-iodo-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the iodine atom, forming iodate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl).
Major Products
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1,2,4,5-tetrachloro-3-iodo-6-aminobenzene.
Oxidation: Formation of iodate derivatives.
Scientific Research Applications
1,2,4,5-Tetrachloro-3-iodo-6-nitrobenzene has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrachloro-3-iodo-6-nitrobenzene involves its interaction with cellular components, leading to various biochemical effects. One proposed mechanism is lipid peroxidation, where the compound induces oxidative stress, disrupting the structure and function of cellular membranes . This can result in cell death or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrachloro-3-nitrobenzene: A related compound with similar structural features but lacking the iodine atom.
1,2,3,4-Tetrachloro-5-nitrobenzene: An isomer with different positions of chlorine and nitro groups on the benzene ring.
Uniqueness
1,2,4,5-Tetrachloro-3-iodo-6-nitrobenzene is unique due to the presence of both iodine and nitro groups on the benzene ring, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
56892-58-1 |
|---|---|
Molecular Formula |
C6Cl4INO2 |
Molecular Weight |
386.8 g/mol |
IUPAC Name |
1,2,4,5-tetrachloro-3-iodo-6-nitrobenzene |
InChI |
InChI=1S/C6Cl4INO2/c7-1-3(9)6(12(13)14)4(10)2(8)5(1)11 |
InChI Key |
DQJZMCUJIWLMQI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)I)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


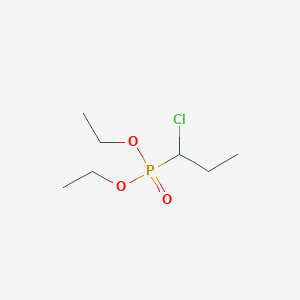
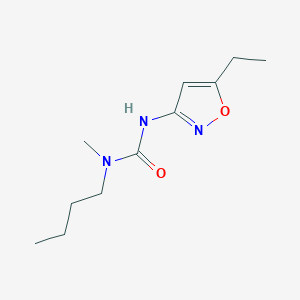
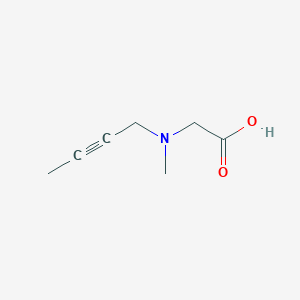

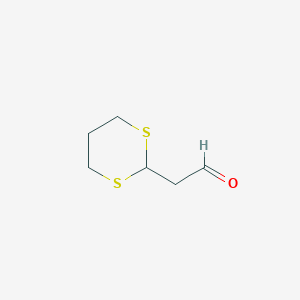
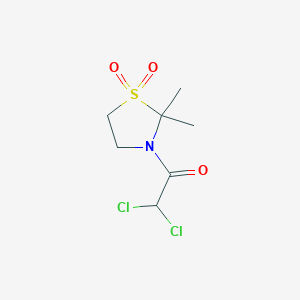
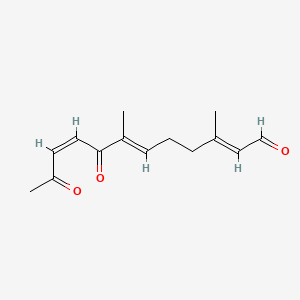
![1-[2-Cyclohexyl-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14623039.png)
